

# A Comprehensive Technical Guide to Methyl 3-Bromo-4-(dimethylamino)benzoate

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## Compound of Interest

Compound Name:	Methyl 3-bromo-4-(dimethylamino)benzoate
Cat. No.:	B1390777

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For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **Methyl 3-bromo-4-(dimethylamino)benzoate**, a versatile building block in organic synthesis. With the CAS Number 71695-21-1, this compound holds significant potential for applications in medicinal chemistry and materials science.<sup>[1][2]</sup> This document will delve into its chemical and physical properties, provide a detailed synthesis protocol, analyze its spectroscopic characteristics, and discuss its applications and safety considerations.

## Core Compound Identity and Properties

**Methyl 3-bromo-4-(dimethylamino)benzoate** is a substituted aromatic ester. Its structure features a benzene ring with a methyl ester group, a bromine atom, and a dimethylamino group at positions 1, 3, and 4, respectively. This unique arrangement of functional groups imparts specific reactivity and properties that make it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

Property	Value	Source
CAS Number	71695-21-1	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>12</sub> BrNO <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	258.11 g/mol	Calculated
Appearance	Off-white to pale yellow solid	Inferred from related compounds
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.	Inferred from synthesis protocols of related compounds

## Synthesis of Methyl 3-bromo-4-(dimethylamino)benzoate: A Detailed Protocol

The synthesis of **Methyl 3-bromo-4-(dimethylamino)benzoate** can be approached through a multi-step process, starting from commercially available precursors. The following protocol is a well-established method for the preparation of analogous compounds and is adapted for the synthesis of the title compound.[\[3\]](#)

### Conceptual Synthesis Workflow

The synthesis strategy involves two key transformations: the esterification of a substituted benzoic acid and the bromination of the aromatic ring. The order of these steps can be crucial to achieving the desired regioselectivity. A plausible synthetic route is outlined below.



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Caption: Proposed synthetic workflow for **Methyl 3-bromo-4-(dimethylamino)benzoate**.

## Step-by-Step Experimental Protocol

### Step 1: Esterification of 4-(Dimethylamino)benzoic Acid

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(dimethylamino)benzoic acid (1 equivalent) in an excess of methanol.
- Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 4-(dimethylamino)benzoate. This intermediate can often be used in the next step without further purification.

### Step 2: Bromination of Methyl 4-(dimethylamino)benzoate

- Reaction Setup: Dissolve Methyl 4-(dimethylamino)benzoate (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask protected from light.
- Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1 to 1.1 equivalents) to the solution at room temperature. The dimethylamino group is a strong activating group and directs the electrophilic substitution to the ortho position.
- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
- Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane.

- Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and removal of the solvent, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **Methyl 3-bromo-4-(dimethylamino)benzoate**.

## Spectroscopic Characterization

The structural elucidation of **Methyl 3-bromo-4-(dimethylamino)benzoate** relies on a combination of spectroscopic techniques. The expected data are as follows:

Table 2: Expected Spectroscopic Data

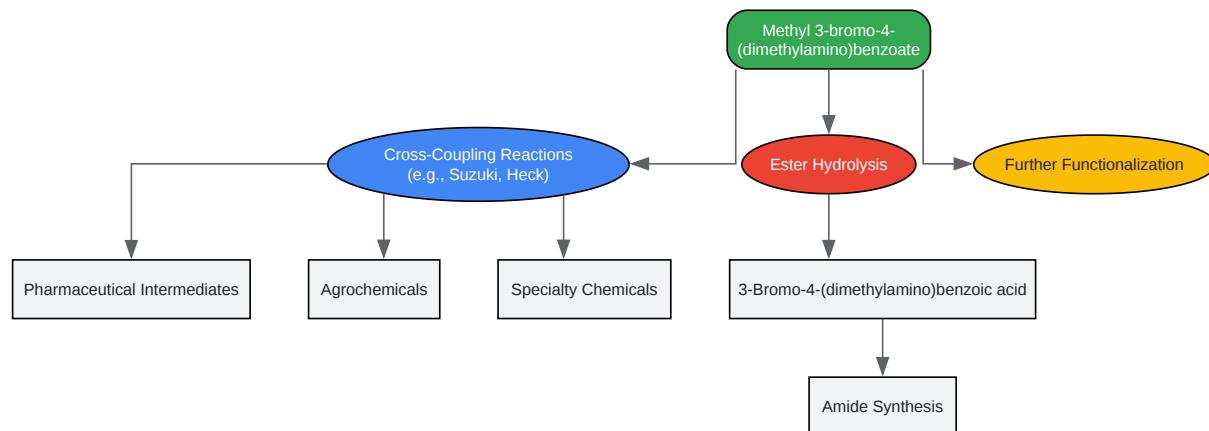
Technique	Expected Peaks/Signals
<sup>1</sup> H NMR	Aromatic protons with distinct splitting patterns, a singlet for the methyl ester protons, and a singlet for the dimethylamino protons. The aromatic region will show signals corresponding to the three protons on the benzene ring.
<sup>13</sup> C NMR	Signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), the methyl carbon of the ester, and the carbons of the dimethylamino group.[4]
IR Spectroscopy	Characteristic absorption bands for the C=O stretch of the ester, C-N stretching of the aromatic amine, and C-Br stretching. Aromatic C-H stretching and bending vibrations will also be present.
Mass Spectrometry	The molecular ion peak (M <sup>+</sup> ) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Fragmentation patterns corresponding to the loss of the methoxy group and other fragments.

# Applications in Organic Synthesis and Drug Discovery

**Methyl 3-bromo-4-(dimethylamino)benzoate** is a valuable building block due to its multiple functional groups that can be selectively manipulated.

## Role as a Versatile Intermediate

The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse substituents at the 3-position.<sup>[5]</sup> The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The dimethylamino group can also influence the reactivity of the aromatic ring and can be a key pharmacophore in drug design.<sup>[6]</sup>



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Caption: Potential synthetic applications of **Methyl 3-bromo-4-(dimethylamino)benzoate**.

## Significance in Medicinal Chemistry

The dimethylamino-substituted aromatic motif is present in numerous biologically active compounds and FDA-approved drugs.<sup>[6]</sup> This structural unit can be crucial for receptor binding and can influence the pharmacokinetic properties of a molecule. Therefore, **Methyl 3-bromo-4-(dimethylamino)benzoate** serves as a key starting material for the synthesis of novel drug candidates.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **Methyl 3-bromo-4-(dimethylamino)benzoate**.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

## Conclusion

**Methyl 3-bromo-4-(dimethylamino)benzoate** is a strategically important chemical intermediate with significant potential in organic synthesis, particularly in the fields of drug discovery and materials science. Its versatile functionality allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to effectively utilize this compound in their scientific endeavors.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)